

In-Depth Technical Guide: Expression and Localization of p53 (Tumor Protein 53)

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Compound of Interest

Compound Name: *Paprotrain*

Cat. No.: *B15602562*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The tumor suppressor protein p53, encoded by the TP53 gene, plays a critical role in regulating the cell cycle, DNA repair, and apoptosis. Its expression and subcellular localization are tightly controlled, and their dysregulation is a hallmark of many cancers. This guide provides a comprehensive overview of p53 expression in various tissues, its subcellular localization, and the methodologies used for its study.

Quantitative Expression of p53 in Human Tissues

The expression of p53 protein varies across different human tissues. The following table summarizes the relative abundance of p53 protein as determined by immunohistochemistry.

Tissue	Cellular Localization	Staining Intensity
Colon	Glandular cells	Moderate
Stomach	Glandular cells	Moderate
Small intestine	Glandular cells	Moderate
Esophagus	Squamous epithelial cells	Strong
Gallbladder	Glandular cells	Moderate
Liver	Hepatocytes	Low
Pancreas	Islets of Langerhans, Exocrine glandular cells	Moderate
Kidney	Cells in tubules	Moderate
Urinary bladder	Urothelial cells	Moderate
Testis	Cells in seminiferous ducts, Leydig cells	Strong
Ovary	Ovarian stromal cells	Strong
Uterus	Glandular cells, Squamous epithelial cells	Strong
Cervix, uterine	Squamous epithelial cells	Strong
Fallopian tube	Glandular cells	Moderate
Vagina	Squamous epithelial cells	Strong
Breast	Glandular cells	Moderate
Lung	Cells in alveoli	Moderate
Salivary gland	Glandular cells	Moderate
Skin	Squamous epithelial cells	Strong
Adipose tissue	Adipocytes	Low
Heart muscle	Myocytes	Low

Skeletal muscle	Myocytes	Low
Smooth muscle	Smooth muscle cells	Low
Brain	Neuropil	Low
Spleen	White pulp	Moderate
Tonsil	Germinal center cells	Strong
Lymph node	Germinal center cells	Strong
Bone marrow	Hematopoietic cells	Moderate

Data is compiled from immunohistochemistry results from publicly available databases.

Experimental Protocols

Immunohistochemistry (IHC) for p53 Tissue Localization

This protocol outlines the steps for detecting p53 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- FFPE tissue sections on charged slides
- Deparaffinization solutions (Xylene or equivalent)
- Rehydration solutions (graded ethanol series)
- Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
- Hydrogen peroxide solution (3%)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody against p53
- HRP-conjugated secondary antibody

- DAB substrate kit
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 min).
 - Rehydrate through graded ethanol: 100% (2 x 2 min), 95% (1 x 2 min), 70% (1 x 2 min).
 - Rinse with distilled water.
- Antigen Retrieval:
 - Heat slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.
- Peroxidase Blocking:
 - Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
 - Rinse with PBS.
- Blocking:
 - Incubate with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate with primary p53 antibody at the recommended dilution overnight at 4°C.
- Secondary Antibody Incubation:

- Rinse with PBS.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Rinse with PBS.
 - Apply DAB substrate and incubate until the desired brown color develops.
 - Rinse with distilled water.
- Counterstaining and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through graded ethanol and clear with xylene.
 - Mount with permanent mounting medium.



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Immunohistochemistry (IHC) Workflow

Western Blotting for p53 Quantification

This protocol describes the quantification of p53 protein in tissue or cell lysates.

Materials:

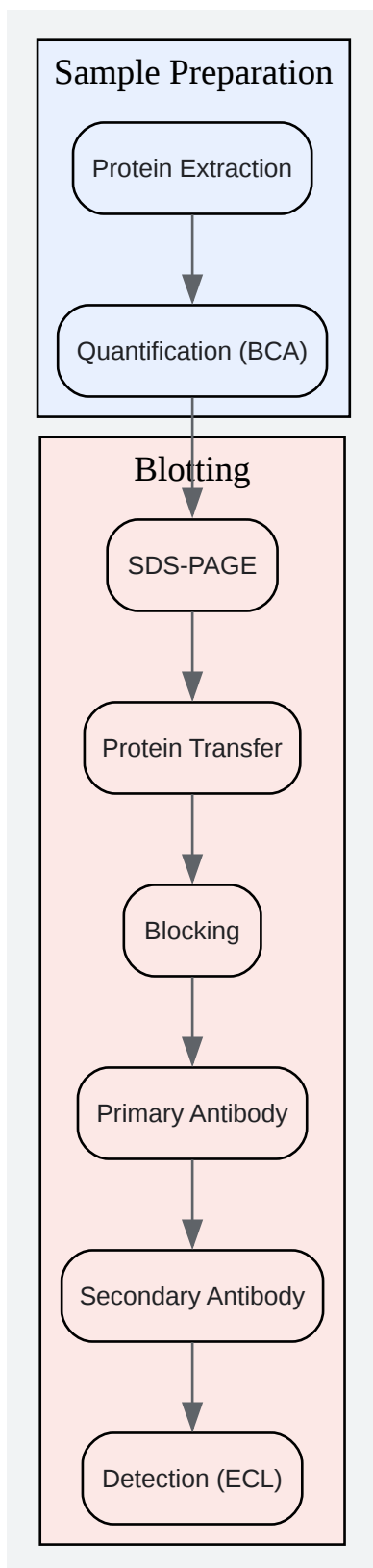
- Tissue or cell lysate
- RIPA buffer with protease inhibitors
- BCA protein assay kit

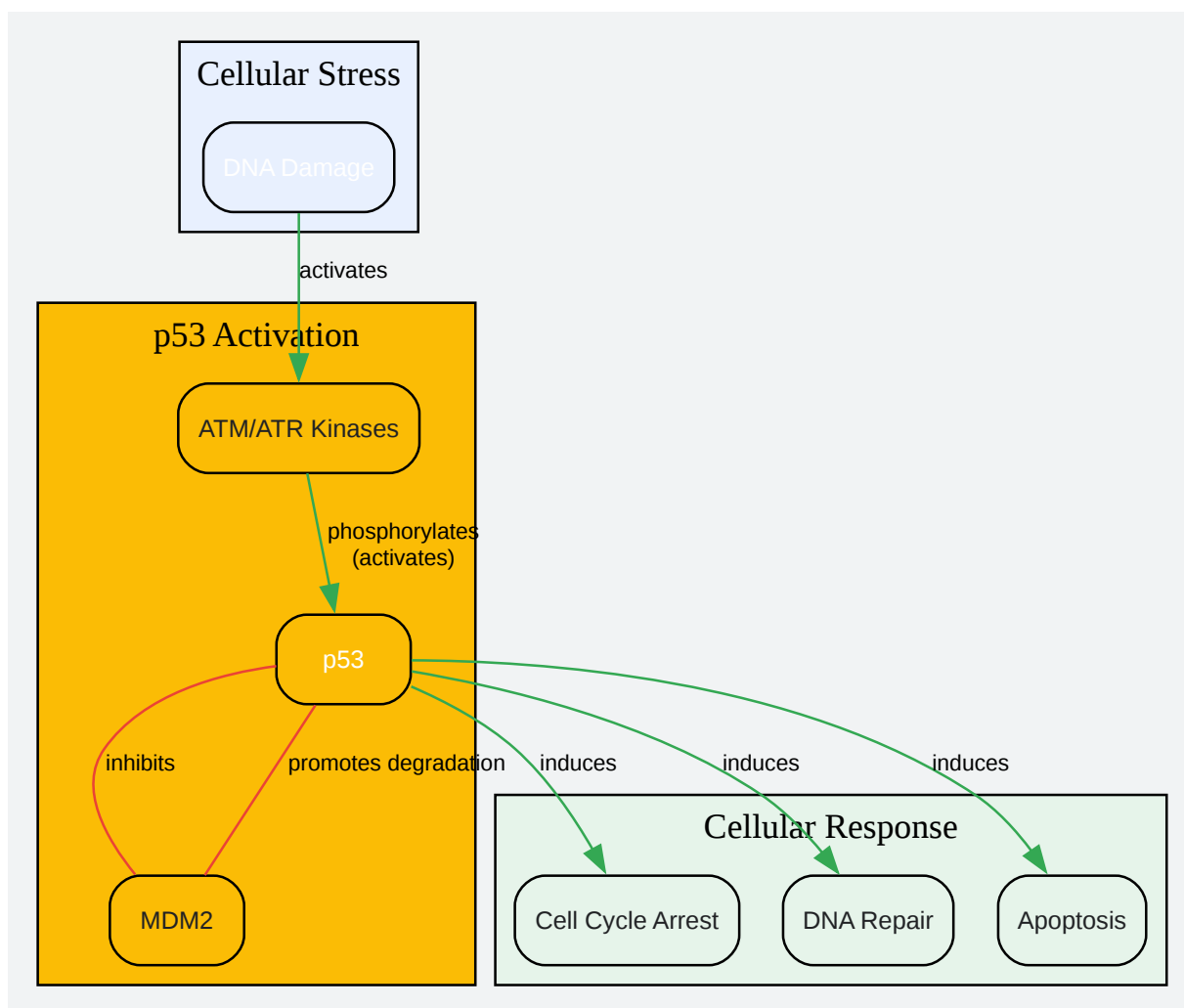
- SDS-PAGE gels
- Running buffer
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against p53
- HRP-conjugated secondary antibody
- ECL substrate
- Chemiluminescence imaging system

Procedure:

- Protein Extraction and Quantification:
 - Lyse cells or tissues in RIPA buffer.
 - Centrifuge to pellet debris and collect the supernatant.
 - Quantify protein concentration using a BCA assay.
- SDS-PAGE:
 - Denature protein samples by boiling in Laemmli buffer.
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Run the gel to separate proteins by size.
- Protein Transfer:
 - Transfer separated proteins from the gel to a PVDF membrane.

- Blocking:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation:
 - Incubate the membrane with the primary p53 antibody overnight at 4°C.
 - Wash with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash with TBST.
 - Incubate with ECL substrate.
 - Capture the chemiluminescent signal using an imaging system.





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